5-Hydroxyfraxetin-d3
Description
5-Hydroxyfraxetin-d3 is a deuterated analog of 5-hydroxyfraxetin, a naturally occurring coumarin derivative. The "d3" designation indicates that three hydrogen atoms in the molecule are replaced with deuterium (²H), a stable isotope of hydrogen. This isotopic substitution enhances its utility as an internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC), where it minimizes interference from endogenous compounds in biological matrices .
Key structural features of 5-hydroxyfraxetin include a hydroxy group at position 5 and a coumarin backbone. The deuterium atoms in this compound are typically introduced at non-labile positions (e.g., methyl groups or aromatic protons) to ensure metabolic and chemical stability during analytical workflows .
Properties
Molecular Formula |
C₁₀H₅D₃O₆ |
|---|---|
Molecular Weight |
227.19 |
Synonyms |
5,7,8-Trihydroxy-6-methoxy-2H-chromen-2-one-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
5-Hydroxyindoleacetic Acid-d5
- Structure : Contains a deuterated indole ring with a hydroxy group and acetic acid side chain.
- Application: Used in HPLC for quantifying synthetic cannabinoids due to its isotopic purity and retention time reproducibility .
- Comparison: Unlike 5-hydroxyfraxetin-d3, which is coumarin-based, 5-hydroxyindoleacetic acid-d5 is an indole derivative. Both serve as internal standards but target distinct analyte classes (coumarins vs. cannabinoids).
5-Hydroxyflunixin-D3
- Structure : A deuterated NSAID metabolite with a hydroxy group and trifluoromethyl substitution.
- Application : Employed as a reference material for veterinary drug residue analysis .
- Comparison : While both compounds are deuterated hydroxyaromatics, 5-hydroxyflunixin-D3’s trifluoromethyl group enhances lipophilicity, making it more suited for tissue residue studies compared to the polar coumarin backbone of this compound.
Norfluoxetine-d5 HCl
- Structure : Deuterated fluoxetine metabolite with a hydroxy group and fluorine substituents.
- Application : Used in pharmacokinetic studies of antidepressants .
- Comparison: The fluorine atoms in norfluoxetine-d5 increase metabolic resistance, whereas this compound relies on coumarin’s inherent fluorescence for detection.
Physicochemical and Analytical Properties
| Compound | Molecular Weight | CAS Number | Key Substitutions | Primary Application |
|---|---|---|---|---|
| This compound | ~238.2* | Not available† | C5-hydroxy, coumarin-d3 | LC-MS internal standard |
| 5-Hydroxyindoleacetic acid-d5 | 215.2 | Not provided | Indole-d5, acetic acid | Cannabinoid quantification |
| 5-Hydroxyflunixin-D3 | 334.3 | 1185088-54-3 | Trifluoromethyl, NSAID | Veterinary drug residue analysis |
| Norfluoxetine-d5 HCl | ~345.8 | Not provided | Fluoroaromatic, SSRI | Antidepressant metabolism |
*Estimated based on fraxetin (C10H8O5) + 3 deuteriums.
Key Findings:
Deuterium Effects : Deuterium substitution in all compounds reduces metabolic degradation rates, improving their reliability as analytical standards .
Retention Time Shifts: In reversed-phase HPLC, deuterated analogs elute slightly earlier than non-deuterated versions due to reduced hydrophobicity .
Stability : Compounds with fluorine or trifluoromethyl groups (e.g., 5-hydroxyflunixin-D3) exhibit enhanced thermal and oxidative stability compared to hydroxy-substituted coumarins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
